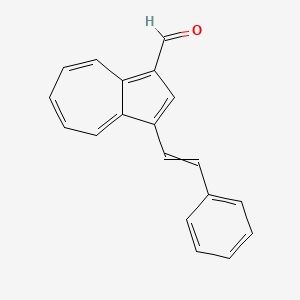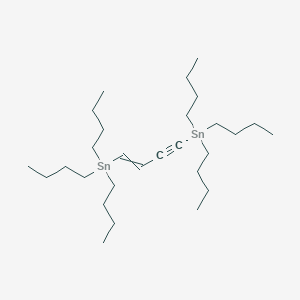
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is an organotin compound characterized by the presence of a buten-yne backbone with two tributylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) typically involves the coupling of a buten-yne precursor with tributylstannane. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-tin bonds. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reagents: Buten-yne precursor, tributylstannane, and a base such as cesium carbonate
Industrial Production Methods
While specific industrial production methods for (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The tributylstannane groups can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, as well as its interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl-but-3-en-1-yne
- (E)-1,4-Diphenyl-but-3-en-1-yne
Uniqueness
Compared to similar compounds, (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is unique due to the presence of the tributylstannane groups. These groups confer distinct reactivity and properties, making the compound valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
827347-87-5 |
|---|---|
Fórmula molecular |
C28H56Sn2 |
Peso molecular |
630.2 g/mol |
Nombre IUPAC |
tributyl(4-tributylstannylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/6C4H9.C4H2.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;1,3H;; |
Clave InChI |
KWHSVYNQGAXPDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC#C[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


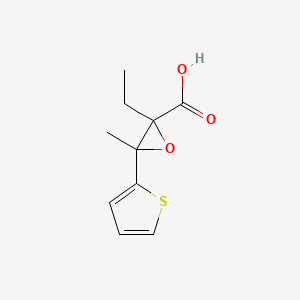

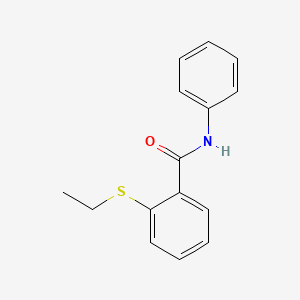
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
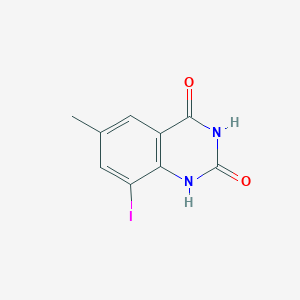
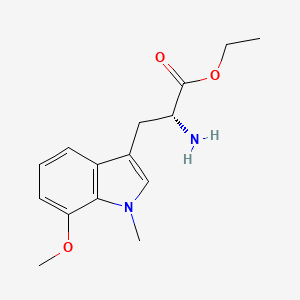

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
